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Abstract

Palatinose™, a trademarked brand of isomaltulose, is a naturally occurring disaccharide and a
structural isomer of sucrose.[1] It is composed of glucose and fructose moieties linked by an
a-1,6-glycosidic bond, in contrast to the a-1,2 linkage in sucrose.[2] This structural difference
imparts unique chemical and physiological properties to Palatinose™, including a low glycemic
index, non-cariogenicity, and enhanced stability. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, and key
experimental methodologies for the analysis of Palatinose™. It is intended to serve as a
resource for researchers, scientists, and drug development professionals exploring its potential
applications in food science, nutrition, and pharmaceuticals.

Chemical Structure and Identification

Palatinose™, chemically known as isomaltulose, is a reducing disaccharide.[1] Its systematic
IUPAC name is 6-O-a-D-glucopyranosyl-D-fructose.[1] The presence of a free anomeric carbon
in the fructose unit confers its reducing properties.
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Identifier Value Reference

) Isomaltulose; 6-O-a-D-
Chemical Name [1]
glucopyranosyl-D-fructose

CAS Number 13718-94-0 [3]
Molecular Formula C12H22011 [3]
Molecular Weight 342.30 g/mol [3]

Below is a diagram illustrating the chemical structure of Palatinose™ in comparison to
sucrose.

Sucrose

a-1,2-glycosidic bond

Palatinose (Isomaltulose)

a-1,6-glycosidic bond
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Figure 1: Chemical structures of Palatinose™ and sucrose.

Physicochemical Properties

The unique structural arrangement of Palatinose™ results in distinct physicochemical
properties compared to sucrose. These properties are summarized in the table below.

Palatinose™
Property Sucrose Reference
(Isomaltulose)

Sweetening Power

_ ~50% 100% [4]
(relative to sucrose)
Glycemic Index (Gl) 32 65 [2]
Solubility in water (
0/100g solution at 29 ~67 [4]
20°C)
Melting Point (°C) 120-128 160 - 185 [4]
Hygroscopicity Very low Moderate [2]
Stability in Acidic )

High Low [4]

Conditions

Physiological Properties and Metabolism
Digestion and Absorption

Palatinose™ is fully digested and absorbed in the small intestine.[4] The a-1,6-glycosidic bond
is hydrolyzed by the sucrase-isomaltase enzyme complex located on the brush border
membrane of the small intestine.[4] However, this hydrolysis occurs at a significantly slower
rate, approximately 4 to 5 times slower than the hydrolysis of sucrose.[5] This slow cleavage
leads to a gradual release of glucose and fructose into the bloodstream.

Glycemic and Insulinemic Response
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Due to its slow digestion and absorption, Palatinose™ elicits a low glycemic and insulinemic
response.[6] Studies have consistently demonstrated a lower and more sustained blood
glucose profile following the consumption of Palatinose™ compared to sucrose.[7] This
property makes it a suitable carbohydrate for individuals seeking to manage blood glucose
levels.

Incretin Hormone Secretion

The slow digestion of Palatinose™ also influences the secretion of incretin hormones. As it
reaches the lower parts of the small intestine, it stimulates the release of glucagon-like peptide-
1 (GLP-1), while the release of glucose-dependent insulinotropic polypeptide (GIP) from the
upper small intestine is reduced compared to sucrose.[8] This differential incretin response
contributes to the improved glycemic control observed with Palatinose™ consumption.

The following diagram illustrates the metabolic pathway of Palatinose™ and its effect on
incretin hormone secretion.
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Figure 2: Metabolic pathway of Palatinose™ and its effect on incretin hormones.

Dental Health

Palatinose™ is considered non-cariogenic, or "tooth-friendly".[5] Due to its stable a-1,6-
glycosidic bond, it is hardly fermented by oral microorganisms, thus preventing the production
of acids that lead to dental caries.[4]

Experimental Protocols
Determination of Glycemic Index (Gl)

Objective: To determine the glycemic index of Palatinose™ in human subjects.
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Methodology: This protocol is based on the internationally recognized methodology for Gl
determination.

e Subject Recruitment: Recruit a group of healthy adult volunteers (typically 10-15) after
obtaining informed consent.

e Overnight Fasting: Subjects should fast for 10-12 hours overnight prior to the test.

o Test Product Administration: On separate occasions, provide each subject with a test portion
of Palatinose™ containing 50 grams of available carbohydrate, dissolved in water. A
reference food (50 grams of glucose) is also tested on a separate day.

e Blood Sampling: Collect capillary blood samples at baseline (0 minutes) and at 15, 30, 45,
60, 90, and 120 minutes after consumption of the test product.

e Blood Glucose Analysis: Analyze blood samples for glucose concentration using a validated
method, such as the glucose oxidase method.

o Data Analysis: Calculate the incremental area under the blood glucose response curve
(IAUC) for both Palatinose™ and the reference food (glucose). The Gl is calculated as the
IAUC of the test food divided by the iIAUC of the reference food, multiplied by 100.

In Vitro Dental Caries Model

Objective: To assess the non-cariogenic potential of Palatinose™ in an in vitro dental caries
model.

Methodology:

» Biofilm Formation: Prepare sterile bovine enamel blocks and incubate them with human
saliva to form a pellicle. Inoculate the pellicle-coated blocks with a cariogenic bacterium,
such as Streptococcus mutans, and grow a biofilm.

e Sugar Exposure: Expose the biofilms to solutions of Palatinose™ and a positive control
(e.g., sucrose) at regular intervals for a defined period (e.g., several days). A negative control
with no added sugar should also be included.
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pH Measurement: Monitor the pH of the culture medium surrounding the biofilms to assess
acid production.

Demineralization Analysis: After the experimental period, assess the demineralization of the
enamel blocks using techniques such as transverse microradiography or surface
microhardness testing.

Glucan Analysis: Quantify the production of insoluble glucans by the biofilm, as these
contribute to the plaque matrix.

Quantification of Palatinose™ in Food Matrices

Objective: To accurately quantify the concentration of Palatinose™ in a food product.

Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for the
guantification of Palatinose™.

Sample Preparation: Homogenize the food sample and extract the carbohydrates using an
appropriate solvent (e.g., water). Remove interfering substances such as proteins and fats
through precipitation or solid-phase extraction.

Chromatographic System:

o Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a
ligand-exchange column.

o Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used for
amino-propyl columns.

o Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD)
is typically employed.

Standard Curve: Prepare a series of standard solutions of Palatinose™ of known
concentrations and inject them into the HPLC system to generate a standard curve.

Analysis: Inject the prepared sample extract into the HPLC system and record the
chromatogram.
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e Quantification: Identify the Palatinose™ peak based on its retention time and quantify its
concentration by comparing the peak area to the standard curve.

The following diagram outlines a general workflow for the quantification of Palatinose™ using
HPLC.
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Figure 3: General workflow for HPLC quantification of Palatinose™.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b3434673?utm_src=pdf-body-img
https://www.benchchem.com/product/b3434673?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Palatinose™ (isomaltulose) presents a unique combination of chemical and physiological
properties that distinguish it from sucrose and other carbohydrates. Its stable a-1,6-glycosidic
bond results in slow digestion, a low glycemic response, and non-cariogenicity. These
characteristics, supported by the experimental methodologies outlined in this guide, make
Palatinose™ a valuable ingredient for the development of healthier food products and a
subject of interest for further research in nutrition and metabolic health. This technical guide
provides a foundational understanding for professionals in the fields of research, science, and
drug development to explore and utilize the potential of Palatinose™.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3434673?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

